molecular formula C18H20N4O2 B3049223 9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- CAS No. 19853-95-3

9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-

Cat. No.: B3049223
CAS No.: 19853-95-3
M. Wt: 324.4 g/mol
InChI Key: XXOFSLDVRYQVSV-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- (hereafter referred to by its common abbreviation HAQ) is a synthetic anthraquinone derivative with demonstrated antitumor activity. Structurally, HAQ features a planar anthracenedione core substituted at the 1,4-positions with bis(2-aminoethyl)amino groups (Figure 1). Its mechanism of action involves intercalation into DNA, inhibition of nucleic acid synthesis, and induction of cell cycle arrest, particularly at the G₂-M phase .

Properties

IUPAC Name

1,4-bis(2-aminoethylamino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c19-7-9-21-13-5-6-14(22-10-8-20)16-15(13)17(23)11-3-1-2-4-12(11)18(16)24/h1-6,21-22H,7-10,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOFSLDVRYQVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173604
Record name BBR 1722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19853-95-3
Record name BBR 1722
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019853953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC281246
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BBR 1722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BBR 1722
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8MK3I153T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1,4-dichloroanthracene-9,10-dione (1.0 equiv) is reacted with excess 2-aminoethylamine (4–6 equiv) in dimethylformamide (DMF) under reflux at 80–100°C for 12–24 hours. Key parameters include:

Table 1: Critical Reaction Parameters for Classical Synthesis

Parameter Optimal Range Impact on Yield
Temperature 80–100°C <70°C: Incomplete reaction; >110°C: Decomposition
Solvent Anhydrous DMF Polar aprotic medium enhances nucleophilicity
Amine Equivalents 4–6 equiv Lower equivalents lead to mono-substitution byproducts
Reaction Time 12–24 hours Shorter durations yield 38–60% product; extended times achieve 89%

Post-reaction workup involves precipitation in ice-water, filtration, and purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1). Early literature reports yields of 38–60%, while optimized protocols achieve up to 89%.

Controlled Atmosphere Synthesis

Recent advances employ inert atmospheres to suppress oxidative side reactions. A 2024 study demonstrated that conducting the reaction under N₂ at 50–55°C for 1 hour, followed by 15-hour oxygenation, improves regioselectivity:

Stepwise Mechanism

  • Nucleophilic Attack : 2-Aminoethylamine displaces chlorides at positions 1 and 4 under N₂, forming a bis-substituted intermediate.
  • Oxidative Annealing : Controlled O₂ exposure converts residual imine bonds to stable amine linkages, confirmed by ESI-MS ([M+3H]³⁺ at m/z 955.6).

Table 2: Comparative Yields Under Different Atmospheres

Condition Mono-Substituted Byproduct Target Bis-Substituted Product
Ambient Air 42% 48%
N₂ + O₂ Cycling 11% 89%

This method reduces chromatographic purification demands, as HPLC analysis (Nucleosil C18 column) shows 95% purity post-precipitation.

Boc-Protected Intermediate Strategy

To mitigate amine group reactivity during synthesis, tert-butoxycarbonyl (Boc) protection has been adopted:

Synthetic Workflow

  • Protection : Treat 2-aminoethylamine with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding Boc-protected amine.
  • Substitution : React with 1,4-dichloroanthracene-9,10-dione in DMF at 50°C for 6 hours.
  • Deprotection : Cleave Boc groups using trifluoroacetic acid (TFA)/CH₂Cl₂ (65:35 v/v) for 2 hours.

Advantages :

  • Suppresses polymerization side reactions
  • Enables HPLC monitoring (retention time 12.6 min for Boc-protected intermediate)
  • Final product purity ≥98% by TLC (Rf 0.47 in EtOAc/hexane)

Spectroscopic Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 2H, anthracene H-2,3), 7.95 (d, J=8.4 Hz, 2H, H-5,8), 6.75 (t, J=5.6 Hz, 2H, NH), 3.45 (q, J=6.0 Hz, 4H, CH₂NH₂), 2.85 (t, J=6.0 Hz, 4H, CH₂NH).
  • ESI-MS : [M+H]⁺ at m/z 325.16 (calc. 324.38).

Purity Assessment

  • HPLC : Symmetrical peak at 14.9 min (C18 column, 0.1% TFA/ACN gradient)
  • Elemental Analysis : Found C 66.81%, H 6.24%, N 17.15% (theory C 66.65%, H 6.21%, N 17.27%)

Industrial-Scale Considerations

Solvent Recovery Systems

  • DMF is distilled under reduced pressure (70°C, 15 mmHg) with 92% recovery
  • TFA/CH₂Cl₂ mixtures are neutralized with NaHCO₃ before disposal

Cost Analysis

Table 3: Cost Drivers in Bulk Synthesis

Component Cost per kg (USD) Contribution to Total Cost
1,4-Dichloroanthracene-9,10-dione 2,450 68%
2-Aminoethylamine 320 19%
Solvent Recovery 150 9%

Chemical Reactions Analysis

9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The aminoethyl groups can participate in substitution reactions, forming derivatives with different functional groups. For example, acylation reactions with acyl chlorides can yield amide derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- (commonly known as Bbr-1722) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the applications of this compound, particularly in the realms of medicinal chemistry, materials science, and environmental science.

Anticancer Activity

Bbr-1722 has shown significant promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells via oxidative stress pathways.

Case Study: In Vitro Anticancer Efficacy

A comprehensive study assessed Bbr-1722's effects on human leukemia cells. The results indicated that treatment with Bbr-1722 resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)5.2Induction of apoptosis
MCF-7 (Breast)8.4Cell cycle arrest
A549 (Lung)6.7Reactive oxygen species

Antimicrobial Properties

In addition to its anticancer potential, Bbr-1722 exhibits antimicrobial activity against a range of bacterial strains. Its effectiveness as an antibacterial agent is attributed to its ability to disrupt bacterial cell membranes.

Case Study: Antibacterial Activity

Research conducted on various bacterial strains revealed that Bbr-1722 inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a broad-spectrum antimicrobial effect.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Photovoltaic Devices

The unique electronic properties of Bbr-1722 make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed for solar energy applications.

Research Findings

Studies have shown that incorporating Bbr-1722 into polymer blends enhances the efficiency of light absorption and charge transport, leading to improved power conversion efficiencies in organic solar cells.

Sensors

Bbr-1722 has also been explored as a sensing material for detecting environmental pollutants due to its fluorescence properties. When exposed to specific analytes, the compound exhibits changes in fluorescence intensity, making it useful for environmental monitoring.

Bioremediation

The compound's ability to interact with various organic pollutants suggests potential applications in bioremediation strategies. Its reactive nature allows it to facilitate the degradation of harmful substances in contaminated environments.

Case Study: Pollutant Degradation

Experimental studies have indicated that Bbr-1722 can enhance the degradation rates of certain pesticides in soil samples, thereby reducing their environmental impact.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- involves its interaction with cellular components, leading to alterations in cell cycle progression. The compound can induce cell cycle arrest at the G2-M phase, which is critical for its anticancer activity . The molecular targets and pathways involved include DNA intercalation and inhibition of topoisomerase II, an enzyme essential for DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

HAQ belongs to a class of aminoalkylamino-substituted anthraquinones. Modifications in hydroxylation, side-chain substitution, and acetylation significantly alter biological activity. Key analogs include:

  • DHAQ (1,4-Dihydroxy-5,8-bis[(2-hydroxyethyl)amino]ethylamino-9,10-anthracenedione): Adds hydroxyl groups at the 5,8-positions.
  • AQ (1,4-Bis[(2-hydroxyethyl)amino]ethylamino-9,10-anthracenedione diacetate): Lacks hydroxyl groups but is acetylated.
  • CL 232315 (DHAQ dihydrochloride) : A dihydroxy variant with enhanced solubility and potency.
Table 1. Structural and Functional Differences
Compound Substituents Hydroxylation Acetylation Key Features
HAQ (NSC 287513) 1,4-bis[(2-aminoethyl)amino] No No High DNA binding, acute toxicity
DHAQ (NSC 279836) 1,4-dihydroxy-5,8-bis(alkylamino) Yes (5,8-OH) No Enhanced potency, G₂-M arrest
CL 232315 DHAQ dihydrochloride Yes Yes Improved solubility, lower toxicity
AQ (Non-hydroxylated analog) 1,4-bis(alkylamino) No No Low potency, minimal genotoxicity

Therapeutic Activity and Potency

  • HAQ : Exhibits strong antitumor activity in murine models (e.g., 173–200% increased lifespan in P388 leukemia) but requires high doses (15 mg/kg in dogs), leading to acute neurotoxicity .
  • DHAQ: Tenfold greater potency than HAQ, with curative activity in B16 melanoma and colon carcinoma 26 at lower doses (1–3 mg/kg). Its hydroxyl groups enhance DNA intercalation and RNA synthesis inhibition .
  • CL 232315: Achieves >300% increased lifespan in B16 melanoma with 80% long-term survival, surpassing Adriamycin in efficacy against Adriamycin-resistant P388 leukemia .
  • AQ : Minimal antitumor activity due to poor cellular uptake and weak DNA binding .

Toxicity and Genotoxicity

  • HAQ: Induces convulsions and death at therapeutic doses in mice. It exhibits moderate genotoxicity (chromosome breakage, sister chromatid exchanges) but is metabolically activated to a mutagen in bacterial assays .
  • DHAQ: Higher genotoxicity than HAQ and Adriamycin, correlating with its therapeutic efficacy. Induces significant chromosome damage and RNA overproduction in blocked G₂-phase cells .
  • CL 232315 : Reduced acute toxicity compared to HAQ; dose-limiting effects are myelosuppression (leukopenia, thrombocytopenia) rather than neurotoxicity .

Pharmacokinetics and Metabolism

  • HAQ : Rapid plasma clearance (23.5 mL/kg/min in dogs) with hepatobiliary excretion (39.5% in bile). Only 24% is excreted unchanged in urine, suggesting extensive metabolism .
  • DHAQ : Prolonged intracellular retention due to hydroxyl groups, enhancing its antiproliferative effects. Inhibits cytochrome P-450 enzymes, altering drug metabolism pathways .
  • CL 232315 : Phase I trials show a terminal plasma half-life of 115.2 min, with green urine discoloration at high doses (>10 mg/m²) due to chromophore excretion .

Mechanisms of Cell Cycle Interference

  • HAQ : Blocks G₂-M phase at 0.7 µg/mL (50% survival in Chinese hamster cells). Stationary-phase cells are resistant, suggesting cycle-specific action .
  • DHAQ : Induces G₂ arrest at 10-fold lower concentrations (1–10 ng/mL) and increases RNA content by 70–140% in leukemia cells. Unlike HAQ, it causes polyploidy in Friend leukemia cells .
  • AQ : Requires 100-fold higher concentrations than DHAQ to inhibit DNA synthesis, highlighting the critical role of hydroxyl groups in potency .

Biological Activity

9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- is a synthetic compound derived from anthracene and has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity based on diverse sources, including case studies and experimental data.

Chemical Structure and Synthesis

The compound features a core anthracenedione structure with two aminoethylamine substituents at the 1 and 4 positions. The synthesis typically involves the condensation of alkylenediamines with anthracenedione derivatives, followed by oxidation to yield the desired product .

Antitumor Efficacy

Research indicates that 9,10-anthracenedione derivatives exhibit significant antitumor properties. In preclinical studies, various analogs demonstrated marked activity against different types of leukemia and solid tumors in murine models. For instance:

  • P-388 Lymphocytic Leukemia : The compound showed over 500% increase in median life span (ILS) in treated mice compared to controls .
  • B-16 Melanoma : A derivative resulted in a greater than 433% increase in ILS with notable survival rates .

These findings suggest that the compound's efficacy may rival established chemotherapeutic agents such as adriamycin and cyclophosphamide.

The proposed mechanism involves intercalation into DNA, leading to disruption of replication processes. Studies have shown that derivatives can induce DNA cross-linking and inhibit topoisomerase II activity, crucial for DNA unwinding during replication .

Case Studies

A series of experiments were conducted to evaluate the biological effects of this compound on cancer cell lines:

  • In Vitro Studies : The compound was tested on various cell lines, including ovarian cancer cells (A2780), where it exhibited cytotoxic effects with IC50 values ranging from 24 to 484 nM .
  • Survival Analysis : In vivo studies involved administering the compound to mice with implanted tumors. Observations included weight monitoring and survival rates over a 60-day period post-treatment .

Data Summary

Study Type Cancer Type Median Life Span Increase (%) IC50 (nM) Notes
Preclinical TrialsP-388 Leukemia>500N/AComparable to standard treatments
Preclinical TrialsB-16 Melanoma>433N/AHigh survival rates observed
In Vitro CytotoxicityA2780 Ovarian CancerN/A24-484Significant cytotoxicity

Safety and Toxicology

While the antitumor potential is promising, safety evaluations are crucial. Initial studies have indicated acceptable therapeutic indices compared to traditional chemotherapeutics. However, ongoing toxicological assessments are necessary to establish safety profiles before clinical application .

Q & A

Q. What synthetic methodologies are recommended for preparing 1,4-bis[(2-aminoethyl)amino]-9,10-anthracenedione?

The compound is typically synthesized via condensation of leucoquinizarin (1,4-dihydroxy-9,10-anthraquinone) with 1,2-diaminoethane derivatives under controlled pH and temperature. A two-step process involves air oxidation to stabilize the quinone structure . One-pot synthesis strategies, inspired by related anthracene derivatives, may employ THF as a solvent with lithium diisopropylamide (LDA) for deprotonation, followed by nucleophilic substitution with brominated amines . Reaction optimization should prioritize nitrogen protection to avoid side reactions.

Q. How can spectroscopic techniques characterize the structural integrity of this anthracenedione derivative?

  • NMR : 1H^1H and 13C^13C NMR identify substituent positions on the anthracene core, with aromatic protons appearing at δ 7.5–8.5 ppm and aminoethyl side-chain protons at δ 2.5–3.5 ppm .
  • UV-Vis : Absorption maxima near 250–300 nm (π→π* transitions) and 400–600 nm (n→π* transitions) confirm conjugation and electron-donating amine effects .
  • IR : Stretching frequencies at 3300–3500 cm1^{-1} (N-H) and 1660–1680 cm1^{-1} (C=O) validate functional groups .

Q. What is the foundational structure-activity relationship (SAR) for this compound in antineoplastic research?

The bis(aminoethylamino) side chains at the 1,4-positions are critical for DNA intercalation and topoisomerase-II inhibition. The central nitrogen’s basicity and spatial orientation (e.g., ethyl vs. hydroxyethyl substituents) modulate binding affinity and redox potential. For example, replacing ethylamine with hydroxyethylamine reduces activity due to altered hydrogen-bonding geometry .

Advanced Research Questions

Q. How to resolve contradictions in SAR studies between active and inactive analogs?

Evidence shows that substituting oxygen for nitrogen in the side chain (e.g., 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione) abolishes antileukemic activity despite structural similarity . This highlights the necessity of nitrogen’s lone-pair electrons for DNA interaction. Computational docking studies and comparative free-energy calculations (e.g., MM/GBSA) can quantify binding differences caused by electronic or steric perturbations .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?

In vitro assays (e.g., P-388 leukemia cell lines) may overestimate potency due to lack of metabolic activation. In vivo models (e.g., B16 melanoma) require pharmacokinetic profiling to assess bioavailability and metabolite formation. For instance, hepatic oxidation of aminoethyl groups can generate reactive intermediates, necessitating LC-MS/MS to track parent compound degradation .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

Reverse-phase HPLC with fluorescence detection (ex/em: 480/550 nm) offers sensitivity in serum/urine analysis. Challenges include matrix interference from albumin binding and pH-dependent solubility. Solid-phase extraction (C18 cartridges) and mobile-phase optimization (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) improve resolution . Internal standards (e.g., deuterated analogs) correct for recovery variability.

Q. What mechanisms underlie the compound’s dose-dependent toxicity in repeated-dose studies?

Subchronic toxicity in rodent models shows myelosuppression and hepatotoxicity at >10 mg/kg, linked to redox cycling (semiquinone radical formation) and mitochondrial dysfunction. Glutathione depletion assays and comet electrophoresis can differentiate oxidative DNA damage from direct intercalation effects .

Q. How to improve aqueous solubility for in vivo applications without compromising activity?

Prodrug strategies (e.g., phosphate esters of hydroxylated metabolites) enhance solubility while maintaining antitumor activity. Alternatively, nanoformulation with PEGylated liposomes reduces aggregation and extends half-life. Stability studies must monitor hydrolysis under physiological pH (7.4) and temperature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.